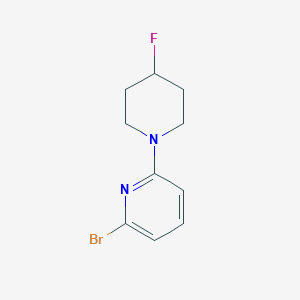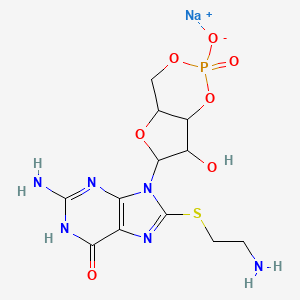
alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-: is a methylated derivative of alpha-D-glucopyranoside. This compound is a type of glycoside, where the glycosidic bond is formed between the anomeric carbon of glucose and a methanol molecule. The methylation at positions 2, 3, and 4 of the glucose ring enhances its stability and alters its chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- typically involves the methylation of alpha-D-glucopyranoside. The process begins with the protection of the hydroxyl groups of glucose, followed by selective methylation at the desired positions. Common reagents used for methylation include methyl iodide and a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure selective methylation.
Industrial Production Methods: In an industrial setting, the production of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
科学的研究の応用
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a glycosidase inhibitor.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用機序
The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate digestion and absorption.
類似化合物との比較
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- can be compared with other methylated glucopyranosides:
Methyl alpha-D-glucopyranoside: Lacks the additional methyl groups at positions 2, 3, and 4, making it less stable and less reactive.
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Contains benzyl groups instead of methyl groups, which significantly alters its chemical properties and applications.
Methyl 2,3,4-tri-O-benzoyl-alpha-D-glucopyranoside: Similar to the benzyl derivative but with benzoyl groups, used in different synthetic applications.
The uniqueness of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- lies in its specific methylation pattern, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C10H20O6 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
(3,4,5,6-tetramethoxyoxan-2-yl)methanol |
InChI |
InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3 |
InChIキー |
JHDALIZZECJEBZ-UHFFFAOYSA-N |
正規SMILES |
COC1C(OC(C(C1OC)OC)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)







![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




